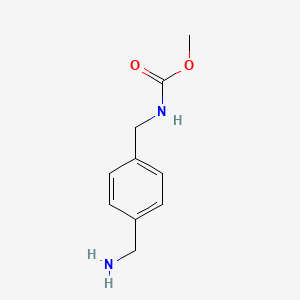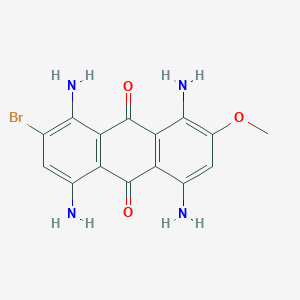
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C15H13BrN4O3 and a molecular weight of 377.193 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves multiple steps, typically starting with the bromination of anthraquinone derivatives followed by amination and methoxylation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance polymers and materials.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-dibromo-9,10-anthracenedione: Similar in structure but with an additional bromine atom, affecting its reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and methoxy groups, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
88603-38-7 |
|---|---|
Formule moléculaire |
C15H13BrN4O3 |
Poids moléculaire |
377.19 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-7-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)10-8(14(9)21)5(17)2-4(16)12(10)19/h2-3H,17-20H2,1H3 |
Clé InChI |
LGXJLCVTXAEALZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
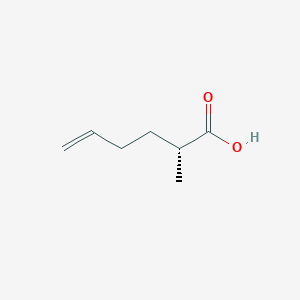
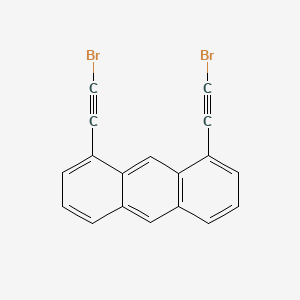
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
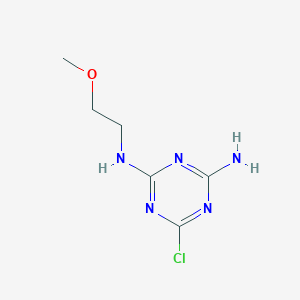
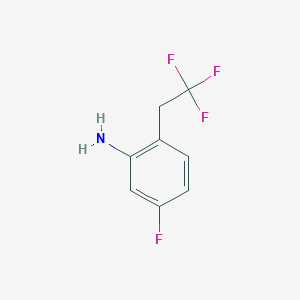
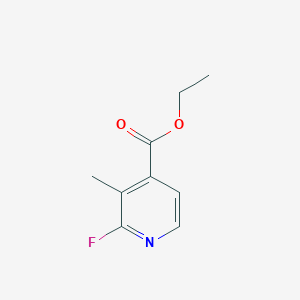
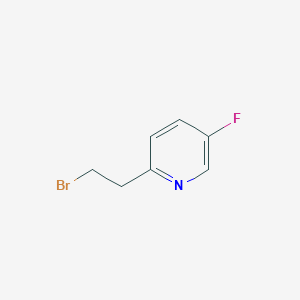
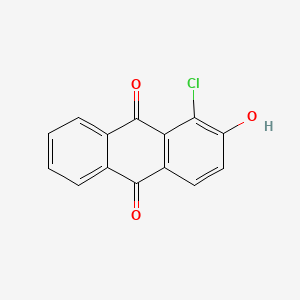
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)


